molecular formula C18H28N8NiO6 B14551336 (E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel

(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel

Cat. No.: B14551336
M. Wt: 511.2 g/mol
InChI Key: SDRSZZCAOMBJON-ZVYVTKPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel is a coordination compound that features a nickel center coordinated to a hydrazone ligand derived from 2,6-dimethoxypyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel typically involves the reaction of nickel salts with the hydrazone ligand. A common synthetic route includes the following steps:

    Preparation of the Hydrazone Ligand: The hydrazone ligand is synthesized by reacting 2,6-dimethoxypyridine-3-carbaldehyde with hydrazine hydrate under reflux conditions.

    Coordination to Nickel: The hydrazone ligand is then reacted with a nickel salt, such as nickel(II) chloride or nickel(II) acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is typically heated under reflux to facilitate the coordination of the ligand to the nickel center.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel complexes.

    Substitution: Ligand substitution reactions can occur, where the hydrazone ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.

Major Products Formed

    Oxidation: Higher oxidation state nickel complexes.

    Reduction: Lower oxidation state nickel complexes.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.

    Materials Science: The compound can be incorporated into materials for electronic and magnetic applications due to its unique electronic properties.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various substrates, facilitating catalytic reactions. The hydrazone ligand can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-methyl-oxidoazanium;copper
  • **(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-propyl-oxidoazanium;zinc

Uniqueness

(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to similar compounds with different metal centers, this compound exhibits distinct catalytic and electronic behaviors, making it valuable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C18H28N8NiO6

Molecular Weight

511.2 g/mol

IUPAC Name

(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel

InChI

InChI=1S/2C9H14N4O3.Ni/c2*1-4-13(14)12-11-7-5-6-8(15-2)10-9(7)16-3;/h2*5-6,11H,4H2,1-3H3;/b2*13-12+;

InChI Key

SDRSZZCAOMBJON-ZVYVTKPGSA-N

Isomeric SMILES

CC/[N+](=N\NC1=C(N=C(C=C1)OC)OC)/[O-].CC/[N+](=N\NC1=C(N=C(C=C1)OC)OC)/[O-].[Ni]

Canonical SMILES

CC[N+](=NNC1=C(N=C(C=C1)OC)OC)[O-].CC[N+](=NNC1=C(N=C(C=C1)OC)OC)[O-].[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.